molecular formula C12H14N2 B077530 1-Benzylpyrrolidine-3-carbonitrile CAS No. 10603-52-8

1-Benzylpyrrolidine-3-carbonitrile

Cat. No. B077530
CAS RN: 10603-52-8
M. Wt: 186.25 g/mol
InChI Key: RYCQUUNQHVAFSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-benzylpyrrolidine derivatives, often involves complex reactions highlighting the compound's versatility and potential for modification. For example, a practical and efficient synthesis route of a key chiral building block, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, demonstrates the compound's utility in synthesizing biologically active compounds. This synthesis uses a stereospecific and regioselective chlorination of in situ generated aziridinium ion, followed by nitrile anion cyclization (Ohigashi, Kikuchi, & Goto, 2010).

Molecular Structure Analysis

The crystal structure determination and analysis provide insight into the compound's molecular framework and its potential interactions. For instance, the crystal structure of a polysubstituted benzene derivative elucidates the molecule's arrangement and the intermolecular interactions, such as hydrogen bonds, that may influence its reactivity and physical properties (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-benzylpyrrolidine derivatives often demonstrate regioselective and stereoselective transformations. A notable example is the microbial decyanation of 1-benzylpyrrolidine-2,5-dicarbonitrile, showcasing the compound's ability to undergo biocatalytic transformations, which are difficult to achieve chemically. These reactions emphasize the compound's versatility and its potential in green chemistry applications (Pinheiro et al., 2011).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, play a crucial role in the compound's applicability in different scientific domains. Although specific studies on 1-Benzylpyrrolidine-3-carbonitrile were not directly found, related research indicates the importance of understanding these properties to optimize the compound's use in synthesis and application.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are essential for understanding the compound's behavior in chemical reactions. Studies on related compounds demonstrate the potential for 1-Benzylpyrrolidine-3-carbonitrile to participate in diverse chemical transformations, offering pathways to synthesize novel compounds with potential biological activities.

Scientific Research Applications

  • Microbial Decyanation and Green Chemistry : Rhodococcus opacus sp-lma transformed 1-Benzylpyrrolidine-2,5-dicarbonitrile into 1-benzyl-5-cyano-2-pyrrolidinone and N-benzylacetamide. This microbial catalysis offered advantages in terms of efficiency and alignment with green chemistry principles (Pinheiro et al., 2011).

  • Anti-Proliferative Properties : Benzochromene derivatives synthesized from a reaction involving similar carbonitrile compounds showed potent cytotoxic activity against HT-29 cells. This suggests potential applications in chemotherapy, especially for colon cancer treatment (Ahagh et al., 2019).

  • Synthesis of Spiropyrrolidinyl Indenoquinoxaline Derivatives : The compound was used in the synthesis of novel functionalized indenoquinoxalone grafted spiropyrrolidine linked chromene-3-carbonitrile conjugates, indicating its utility in creating complex molecular structures (Pattanaik et al., 2018).

  • Total Synthesis of Alkaloids : The compound contributed to the synthesis of bioactive naphthyridine alkaloids lophocladine A and B, highlighting its role in the synthesis of biologically active compounds (Lotter et al., 2006).

  • Chemical Transformations under Nucleophilic Conditions : 6-Methylchromone-3-carbonitrile, a related compound, exhibited diverse reactivity towards nucleophilic reagents, leading to the formation of various heterocyclic systems, which suggests potential applications in synthetic chemistry (Ibrahim & El-Gohary, 2016).

  • Anti-bacterial Activity : The compound was involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which were evaluated for their antibacterial activity, indicating its relevance in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

  • Insecticidal Potential : Quinoxaline derivatives synthesized using this compound demonstrated insecticidal potential against Aphis craccivora, suggesting applications in agricultural pest control (Alanazi et al., 2022).

  • Fluorescence Sensor and Cell Imaging : A benzo[h]chromene derivative related to this compound acted as a 'Turn On' fluorescence sensor for Pb2+, proving its utility in environmental monitoring and living cell imaging (Sinha et al., 2013).

Safety And Hazards

Specific safety and hazard information for 1-Benzylpyrrolidine-3-carbonitrile was not found in the retrieved sources. It is recommended to refer to the material safety data sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

While specific future directions for 1-Benzylpyrrolidine-3-carbonitrile are not mentioned in the retrieved sources, the use of pyrrolidine compounds in drug discovery is a promising area of research . The versatility of these compounds allows for the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzylpyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQUUNQHVAFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405451
Record name 1-benzylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolidine-3-carbonitrile

CAS RN

10603-52-8
Record name 1-benzylpyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpyrrolidine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 1G (1.5 g) and tetrabutlyammonium cyanide (3.15 gm) in acetonitrile (25 mL) was heated at 65° C. for 24 hours, poured into saturated aqueous sodium bicarbonate, and extracted with toluene. The extract was washed with distilled water, dried over anhydrous sodium sulfate, and concentrated. 1H NMR (300 MHz, CDCl3) δ 7.33 (s, 5H), 3.42 (m, 2H), 2.89 (m, 1H), 2.72 (m, 1H), 1.68 (b, 3H), 1.45 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

This transformation was carried out using the method described in C. Thomas et. al. reference 97. The mesylate of racemic 1-benzyl-pyrrolidin-3-ol (0.039 mol, 10 g), prepared as described above, sodium cyanide (0.24 mol, 15 g) and tetrabutylammonium cyanide (10 g, 0.037 mol) in 75 mL of DMSO was stirred at 80-85° C. for 16 h. The reaction mixture was partitioned between diethyl ether and sat. aq sodium bicarbonate. The aqueous layer was extracted twice with ether and the combined organic layer was washed successively with sodium bicarbonate, water, and sat aq. NaCl. The organic layer was dried over anhydrous magnesium sulfate, concentrated, and purified by flash chromatography over silica gel using a gradient of 20 to 30% ethyl acetate in hexane to afford 5.5 g of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhang, JD Rosado-Lugo, P Datta, Y Sun, Y Cao… - Antibiotics, 2022 - mdpi.com
… Step (g): Synthesis of (3S,5S)-5-(aminomethyl)-1-benzylpyrrolidine-3-carbonitrile (8): NH 2 NH 2 .H 2 O (1.5 mL) was added to the crude (3S,5S)-1-benzyl-5-((1,3-dioxoisoindolin-2-yl)…
Number of citations: 5 www.mdpi.com
P Srihari, SR Yaragorla, D Basu, S Chandrasekhar - Synthesis, 2006 - thieme-connect.com
… 1-Benzylpyrrolidine-3-carbonitrile (4c) …
Number of citations: 7 www.thieme-connect.com
C Thomas, F Orecher, P Gmeiner - Synthesis, 1998 - thieme-connect.com
Starting from aspartic acid an efficient synthesis of enantiomerically pure β-proline and homo-β-proline is described. The key step of the synthesis includes formation of the 1, 4-…
Number of citations: 25 www.thieme-connect.com
J Xu - 2020 - search.proquest.com
This dissertation focuses on nickel-catalyzed cross-couplings via carbon–oxygen and carbon–nitrogen bond activation. These methods transform readily available benzylic alcohol …
Number of citations: 3 search.proquest.com

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